Molecular Weight Difference vs. Non-Fluorinated 2-Bromo-1-(3-nitrophenyl)ethanone Influences Crystallinity and Downstream Purification Characteristics
The molecular weight of 2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone (262.03 g/mol) is 17.99 g/mol greater than that of its non-fluorinated comparator 2-bromo-1-(3-nitrophenyl)ethanone (244.04 g/mol). While this difference corresponds to the simple replacement of a hydrogen atom with fluorine, it has practical implications for intermediate isolation and purification. The higher molecular weight often correlates with lower volatility and potentially altered crystallization behavior, which can simplify handling and improve gravimetric yields during multi-step synthesis [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 262.03 |
| Comparator Or Baseline | 2-Bromo-1-(3-nitrophenyl)ethanone: 244.04 |
| Quantified Difference | +17.99 (+7.4%) |
| Conditions | Calculated molecular weights based on molecular formula; target: C₈H₅BrFNO₃, comparator: C₈H₆BrNO₃ |
Why This Matters
A higher molecular weight intermediate often exhibits lower volatility and distinct crystallization properties, factors that directly impact purification efficiency and overall yield in multi-step organic synthesis.
- [1] PubChem, Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/75213 View Source
